6-(4-bromophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-bromophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of both bromine and fluorine atoms attached to phenyl rings, which are further connected to a triazolo-thiadiazine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Thiadiazine Ring: The triazole ring is then reacted with thiourea or its derivatives to form the thiadiazine ring.
Introduction of Bromine and Fluorine Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens, sulfonyl chlorides). Typical conditions involve the use of solvents such as dimethylformamide or dichloromethane and catalysts like palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound.
Scientific Research Applications
6-(4-bromophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, antifungal, and anticancer activities. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, particularly those involving heterocyclic compounds.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.
Interaction with Receptors: The compound can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
6-(4-bromophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
6-(4-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
6-(4-bromophenyl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a methyl group instead of a fluorine atom, leading to different chemical and physical properties.
6-(4-bromophenyl)-3-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a nitro group instead of a fluorine atom, which can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10BrFN4S |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H10BrFN4S/c17-12-5-1-10(2-6-12)14-9-23-16-20-19-15(22(16)21-14)11-3-7-13(18)8-4-11/h1-8H,9H2 |
InChI Key |
ACIXSJRURUMORF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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